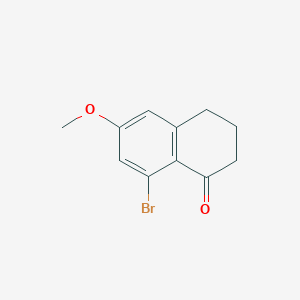

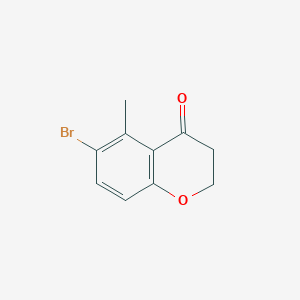

6-Bromo-5-methylchroman-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-5-methylchroman-4-one is a heterobicyclic compound . It has a molecular weight of 241.08 . The IUPAC name for this compound is 6-bromo-5-methyl-2,3-dihydro-4H-chromen-4-one .

Molecular Structure Analysis

The structure of 6-Bromo-5-methylchroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis

Chromanone or Chroman-4-one exhibits significant variations in biological activities . It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis

6-Bromo-5-methylchroman-4-one is a solid at room temperature . It should be stored in a dry room .Aplicaciones Científicas De Investigación

Building Block in Medicinal Chemistry

Chromanone or Chroman-4-one, which includes 6-Bromo-5-methylchroman-4-one, is a significant heterobicyclic compound. It acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .

Versatile Scaffold in Drug Designing

Due to its structural versatility, chromanone serves as a versatile scaffold in drug designing and development. It exhibits a wide range of pharmacological activities .

Anticancer Activity

Natural and synthetic chromanone analogs, including 6-Bromo-5-methylchroman-4-one, show anticancer activity .

Antidiabetic Activity

Chromanone analogs have been found to exhibit antidiabetic properties .

Antioxidant Activity

These compounds also show antioxidant activity, which can be beneficial in various health conditions .

Antimicrobial and Antifungal Activities

Chromanone analogs have been found to have antimicrobial and antifungal activities .

Anti-inflammatory Activity

These compounds have been found to exhibit anti-inflammatory properties, which can be beneficial in conditions like arthritis .

Antiviral and Antileishmanial Activities

Chromanone analogs, including 6-Bromo-5-methylchroman-4-one, have been found to exhibit antiviral and antileishmanial activities .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Chromanone analogs, which include 6-bromo-5-methylchroman-4-one, have been shown to exhibit a wide range of pharmacological activities .

Mode of Action

Chromanone analogs have been reported to interact with various targets, leading to diverse biological activities .

Biochemical Pathways

Chromanone analogs have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It has been reported to have high gastrointestinal absorption and is bbb permeant . . These properties may impact its bioavailability.

Result of Action

Chromanone analogs have been associated with various biological activities, such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities .

Action Environment

Propiedades

IUPAC Name |

6-bromo-5-methyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-6-7(11)2-3-9-10(6)8(12)4-5-13-9/h2-3H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASHKMPDERMSOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)CCO2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-methylchroman-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)